PDK1 Inhibition Potency of Sodium Dichloroacetate Compared to Novel Synthetic Derivatives
Sodium dichloroacetate inhibits pyruvate dehydrogenase kinase 1 (PDK1) with an IC50 of 170.62 μM (25.75 μg/mL) [1]. In the same assay system, a more potent synthetic derivative, compound 1f, demonstrated an IC50 of 2.0 μM at the cellular level and an EC50 of 68 nM at the enzyme level, far more effective than DCA [2]. This establishes sodium DCA as the benchmark reference inhibitor for PDK studies, against which novel analogs are quantitatively compared.
| Evidence Dimension | PDK1 inhibition (IC50) |
|---|---|
| Target Compound Data | 170.62 μM (25.75 μg/mL) |
| Comparator Or Baseline | Compound 1f: 2.0 μM (cellular IC50); 68 nM (enzyme EC50) |
| Quantified Difference | Compound 1f is approximately 85-fold more potent at the cellular level (2.0 μM vs. 170.62 μM) and ~2500-fold more potent at the enzyme level (68 nM vs. 170.62 μM). |
| Conditions | Enzymatic assay using recombinant PDK1; cellular assay in relevant cancer cell lines |
Why This Matters
Researchers requiring a well-characterized, moderate-potency PDK inhibitor for comparative studies should select sodium DCA; those seeking maximal target engagement may consider advanced derivatives, but DCA remains the essential baseline control.
- [1] Al-Warhi T, et al. Design, synthesis, and biological evaluation of novel pyruvate dehydrogenase kinase inhibitors. Eur J Med Chem. 2023;249:115134. View Source
- [2] Zhang W, et al. Reprogramming Energy Metabolism with Synthesized PDK Inhibitors Based on Dichloroacetate Derivatives and Targeted Delivery Systems for Enhanced Cancer Therapy. J Med Chem. 2023;66(17):12045-12062. View Source
